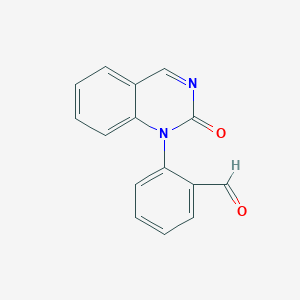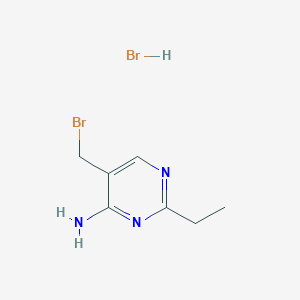
1-(2-Formylphenyl)quinazoline-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Formylphenyl)quinazoline-2(1H)-one, also known as FPQ, is a heterocyclic compound with potential applications in scientific research. This compound has been of interest to researchers due to its unique chemical structure and potential biological activities. In
Wirkmechanismus
The exact mechanism of action of 1-(2-Formylphenyl)quinazoline-2(1H)-one is not fully understood. However, it has been proposed that 1-(2-Formylphenyl)quinazoline-2(1H)-one may exert its biological effects by inhibiting specific enzymes or signaling pathways. For example, 1-(2-Formylphenyl)quinazoline-2(1H)-one has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition may contribute to the anti-tumor activity of 1-(2-Formylphenyl)quinazoline-2(1H)-one.
Biochemical and Physiological Effects
1-(2-Formylphenyl)quinazoline-2(1H)-one has been shown to have a range of biochemical and physiological effects. In addition to its anti-tumor and anti-bacterial activities, 1-(2-Formylphenyl)quinazoline-2(1H)-one has been reported to exhibit anti-inflammatory and anti-oxidant properties. It has also been shown to inhibit the activity of specific enzymes, such as matrix metalloproteinases and acetylcholinesterase. These effects may have implications for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-Formylphenyl)quinazoline-2(1H)-one in lab experiments is its potential to exhibit multiple biological activities. This makes it a versatile tool for researchers studying various diseases and biological processes. However, one limitation of using 1-(2-Formylphenyl)quinazoline-2(1H)-one is its relatively low solubility in water, which may make it difficult to work with in certain experiments. Additionally, the synthesis of 1-(2-Formylphenyl)quinazoline-2(1H)-one can be time-consuming and may require specialized equipment.
Zukünftige Richtungen
There are several future directions for research involving 1-(2-Formylphenyl)quinazoline-2(1H)-one. One area of interest is the development of new anti-tumor therapies based on the mechanism of action of 1-(2-Formylphenyl)quinazoline-2(1H)-one. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(2-Formylphenyl)quinazoline-2(1H)-one and how these effects may be harnessed for the treatment of various diseases. Finally, the synthesis of 1-(2-Formylphenyl)quinazoline-2(1H)-one can be optimized to improve its purity and yield, making it more accessible to researchers.
Conclusion
In conclusion, 1-(2-Formylphenyl)quinazoline-2(1H)-one is a heterocyclic compound with potential applications in scientific research. Its unique chemical structure and potential biological activities make it a versatile tool for researchers studying various diseases and biological processes. While there are some limitations to using 1-(2-Formylphenyl)quinazoline-2(1H)-one in lab experiments, the potential benefits of this compound make it an exciting area of research for the future.
Synthesemethoden
1-(2-Formylphenyl)quinazoline-2(1H)-one can be synthesized through a multi-step process involving the reaction of 2-aminobenzophenone with formic acid and acetic anhydride. This reaction produces 1-(2-aminophenyl)quinazoline-2(1H)-one, which is then oxidized with potassium permanganate to form 1-(2-Formylphenyl)quinazoline-2(1H)-one. The purity of the synthesized 1-(2-Formylphenyl)quinazoline-2(1H)-one can be improved through recrystallization using a suitable solvent.
Wissenschaftliche Forschungsanwendungen
1-(2-Formylphenyl)quinazoline-2(1H)-one has been shown to have potential applications in scientific research. It has been reported to exhibit anti-tumor activity by inducing apoptosis in cancer cells. 1-(2-Formylphenyl)quinazoline-2(1H)-one has also been shown to inhibit the growth of bacteria, making it a potential candidate for the development of new antibiotics. Additionally, 1-(2-Formylphenyl)quinazoline-2(1H)-one has been reported to have anti-inflammatory and anti-oxidant properties, which may have implications for the treatment of various diseases.
Eigenschaften
IUPAC Name |
2-(2-oxoquinazolin-1-yl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c18-10-12-6-2-4-8-14(12)17-13-7-3-1-5-11(13)9-16-15(17)19/h1-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCPZMREUKIYFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=O)N2C3=CC=CC=C3C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1145640.png)
![4-Amino-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester](/img/structure/B1145641.png)

![(3aR,6aR)-5-Methyl-hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B1145646.png)
![4-[4-(3-Aminopropylamino)phenyl]morpholin-3-one](/img/structure/B1145647.png)
![ethyl 3-(1-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B1145662.png)
